1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose
Overview
Description
1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose is a derivative of D-glucose, where the hydroxyl groups at positions 1, 2, 3, 5, and 6 are esterified with propanoic acid. This compound is often used in synthetic organic chemistry due to its unique structural properties and reactivity.
Scientific Research Applications
1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and as a model compound for understanding carbohydrate chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose can be synthesized through the esterification of D-glucose with propanoic anhydride in the presence of a catalyst such as pyridine. The reaction typically involves dissolving D-glucose in a solvent like dichloromethane, adding propanoic anhydride, and then introducing pyridine to catalyze the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves continuous stirring and controlled temperature conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glucose and propanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: D-glucose and propanoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing propanoic acid, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and other proteins, potentially affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-D-glucofuranose: Similar esterified derivative but with acetyl groups instead of propanoic acid.
1,2,3,5,6-Penta-O-benzoyl-D-glucofuranose: Another esterified derivative with benzoyl groups.
Uniqueness
1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other esterified derivatives. Its propanoic acid esters make it particularly useful in certain synthetic applications and research studies.
Properties
IUPAC Name |
[2-propanoyloxy-2-[3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O11/c1-6-13(22)27-11-12(28-14(23)7-2)18-19(29-15(24)8-3)20(30-16(25)9-4)21(32-18)31-17(26)10-5/h12,18-21H,6-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRJPQKYPCUCSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(C1C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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